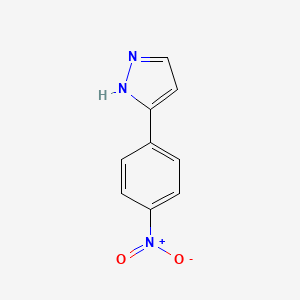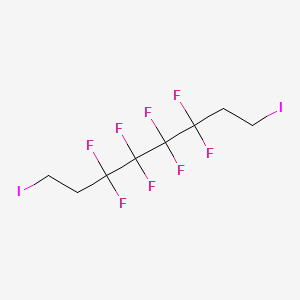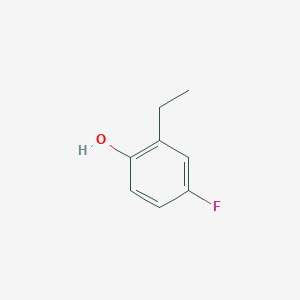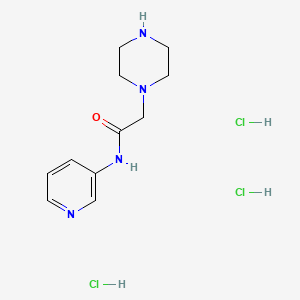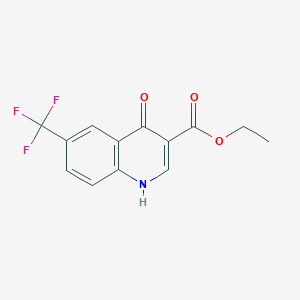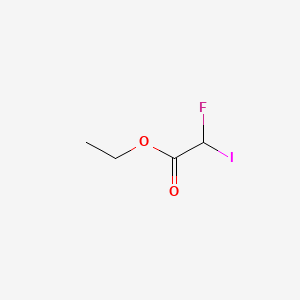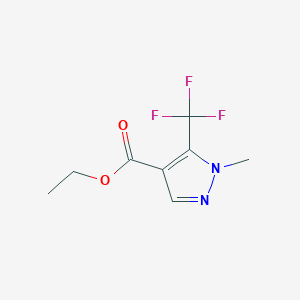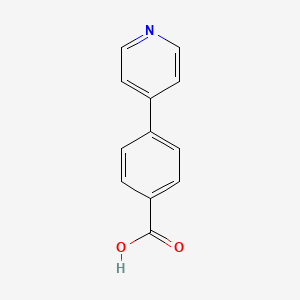
4-Pyridin-4-YL-benzoic acid
Descripción general
Descripción
4-Pyridin-4-YL-benzoic acid, also known as 44pba, is a ligand that has been utilized to synthesize metal-coordination networks. It is a compound that features a pyridine ring connected to a benzoic acid moiety, which allows it to act as a bridging ligand in the formation of coordination polymers and frameworks with various metals .
Synthesis Analysis
The synthesis of metal-organic frameworks (MOFs) using 44pba involves solvothermal methods. For instance, two metal-coordination networks were synthesized using 44pba as a ligand with cobalt and nickel, resulting in compounds with distinct solvent content and a 2D-network structure that forms a spiral parallel to the crystallographic direction . Additionally, the synthesis of heterocyclic compounds and hydrazone derivatives involving 44pba or its derivatives has been reported, indicating the versatility of this ligand in forming various chemical structures .
Molecular Structure Analysis
The molecular structure of coordination networks derived from 44pba has been characterized by single-crystal X-ray diffraction. These structures often exhibit interesting geometries, such as 2D-networks with large channels or interpenetrating layers, which can lead to unique properties like chirality and phase transformations . The crystal structures of precursors to styrylpyridine derivatives, which include 44pba analogs, have also been determined, providing insight into the molecular conformations and space group symmetries .
Chemical Reactions Analysis
44pba and its derivatives participate in various chemical reactions to form coordination polymers, cocrystals, and other complexes. These reactions often involve the formation of hydrogen bonds or coordination to metal ions. For example, the acid-pyridine heterosynthon in 44pba is used to probe the structural landscape of cocrystals, and the formation of hydrogen-bonded complexes has been observed in studies of supramolecular liquid crystal associates .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials synthesized using 44pba are diverse and can be influenced by the metal used in the coordination network, the presence of solvent molecules, and the overall structure of the compound. For instance, the metal-organic frameworks based on 44pba exhibit solvatochromism and chromotropism, which are changes in color in response to different solvents or water-induced phase transformations . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 44pba have also been studied, revealing their potential in light harvesting and luminescence .
Aplicaciones Científicas De Investigación
Application 1: Sorbents for Volatile Solvents and Gases
- Summary of Application : This compound is used in the creation of robust pyridylbenzoate metal–organic frameworks, which serve as sorbents for volatile solvents and gases .
- Methods of Application : The activated isostructural porous compounds, [CoIJ34pba) IJ44pba)] (1d) and [Zn n IJ34pba) IJ44pba)] (2d) (where 34pba is 3-(pyridin-4-yl)benzoate, 44pba is 4-(pyridin-4-yl)benzoate, and d indicates the activated phase) were used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
- Results or Outcomes : The MOF is robust to cycling through sorption/desorption processes with an accompanying order/disorder phase transition. Activation energies for the desorption of dichloromethane, dibromomethane, and iodine were measured as 70, 60, and 77 kJ mol−1 respectively. Both activated compounds were tested as gas sorbents, with 1d showing higher adsorption capacity than 2d for both carbon dioxide and hydrogen .
Application 2: Self-Assembly of Inclusion Compounds
- Summary of Application : This compound is used in the self-assembly of inclusion compounds .
- Methods of Application : Self-assembly of 4- (4-pyridyl)benzoic acid (pybenH), Ni2+, SCN- and an aromatic guest (naphthalene or dibenz [a,h]anthracene) gave two isostructural inclusion compounds .
- Results or Outcomes : The resulting compounds showed that pybenH ligands form the corresponding dimers acting as bidentate building blocks with a length of ca. 20.86 Å .
Application 3: Thermo- and Solvatochromic Metal–Organic Frameworks
- Summary of Application : This compound is used in the creation of thermo- and solvatochromic metal–organic frameworks .
- Methods of Application : Using 4- (pyridin-4-yl)benzoic acid, 44pba (1) as a ligand, two new metal-coordination networks [Co4 (44pba)8]n· [ (DMF)3· (EtOH)0.25· (H2O)4]n (2) and [Ni4 (44pba)8]n· [ (DMF)3.5· (EtOH)· (H2O)1.5]n (3) were synthesized by solvothermal methods and structurally characterized .
- Results or Outcomes : Both compounds display water-induced phase transformations with chromotropism, which has been confirmed by TGA and XRPD analysis. Solvatochromism in compound 2 is also evident with crystals exhibiting a range of colours depending on the solvent included .
Application 4: Zinc Metal–Organic Framework Isomers
- Summary of Application : This compound is used in the creation of zinc metal–organic framework isomers .
- Methods of Application : Two highly porous metal–organic framework isomers Zn2 (TCPP) (DPB) (1 and 2, H4TCPP = 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine and DPB = 1,4-di (pyridin-4-yl)benzene) were successfully synthesized using different solvents and acid species to adjust the topologies of these two MOFs .
- Results or Outcomes : The resulting compounds are highly porous, making them potentially useful for applications such as gas storage or separation .
Application 5: Thermo- and Solvatochromic Metal–Organic Frameworks
- Summary of Application : This compound is used in the creation of thermo- and solvatochromic metal–organic frameworks .
- Methods of Application : Using 4- (pyridin-4-yl)benzoic acid, 44pba (1) as a ligand, two new metal-coordination networks [Co4 (44pba)8]n· [ (DMF)3· (EtOH)0.25· (H2O)4]n (2) and [Ni4 (44pba)8]n· [ (DMF)3.5· (EtOH)· (H2O)1.5]n (3) were synthesized by solvothermal methods and structurally characterized .
- Results or Outcomes : Both compounds display water-induced phase transformations with chromotropism, which has been confirmed by TGA and XRPD analysis. Solvatochromism in 2 is also evident with crystals exhibiting a range of colours depending on the solvent included .
Application 6: Zinc Metal–Organic Framework Isomers
- Summary of Application : This compound is used in the creation of zinc metal–organic framework isomers .
- Methods of Application : Two highly porous metal–organic framework isomers Zn2 (TCPP) (DPB) (1 and 2, H4TCPP = 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine and DPB = 1,4-di (pyridin-4-yl)benzene) were successfully synthesized using different solvents and acid species to adjust the topologies of these two MOFs .
- Results or Outcomes : The resulting compounds are highly porous, making them potentially useful for applications such as gas storage or separation .
Safety And Hazards
“4-Pyridin-4-YL-benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGZIGLHCRIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364079 | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-YL-benzoic acid | |
CAS RN |
4385-76-6 | |
| Record name | 4-(4-Pyridyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

